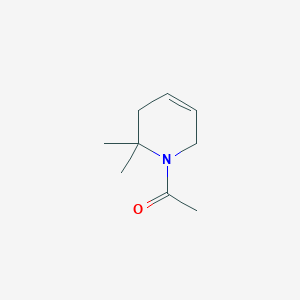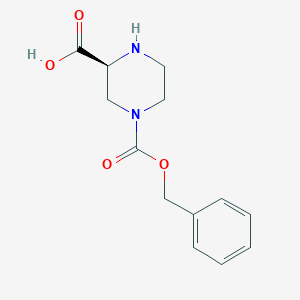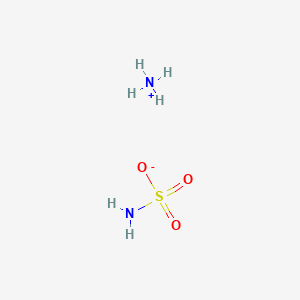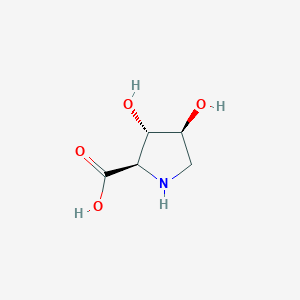
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine (ATDP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a characteristic odor and is widely used in scientific research due to its unique properties. ATDP is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine is not fully understood. However, it is believed that 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine acts as a chelating agent, forming stable complexes with metal ions. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been shown to have anti-inflammatory properties, reducing inflammation in various tissues. 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has also been shown to have neuroprotective effects, protecting neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Additionally, it has a unique structure, making it useful for various applications. However, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine also has some limitations. It is unstable in the presence of air and moisture, requiring careful handling. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine. One area of interest is the development of new synthetic methods for 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine and its derivatives. Additionally, the potential use of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine as a chiral auxiliary in asymmetric synthesis has not been fully explored. Further research is needed to fully understand the mechanism of action of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine and its effects on various enzymes and tissues. Finally, the potential use of 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer, should be further investigated.
Synthesemethoden
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine is synthesized through various methods, including the reaction of 2,6-dimethylpyridine with acetic anhydride, followed by hydrogenation. Another method involves the reaction of 2,6-dimethylpyridine with acetic acid and hydrogen in the presence of a catalyst. Both methods yield 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine in high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been extensively studied for its potential use in scientific research. It is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Additionally, 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has been used in the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands. 1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
132644-83-8 |
|---|---|
Produktname |
1-Acetyl-1,2,3,6-tetrahydro-2,2-dimethylpyridine |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(6,6-dimethyl-2,5-dihydropyridin-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)10-7-5-4-6-9(10,2)3/h4-5H,6-7H2,1-3H3 |
InChI-Schlüssel |
IMBTVIJQVWZDKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CCC1(C)C |
Kanonische SMILES |
CC(=O)N1CC=CCC1(C)C |
Synonyme |
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-2,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)

![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)

![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)






